molecular formula C20H13ClN2O4S2 B12154837 11-(4-chlorophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

11-(4-chlorophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

Cat. No.: B12154837
M. Wt: 444.9 g/mol
InChI Key: SSAHOWUXRDKWJH-UHFFFAOYSA-N
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Description

“11-(4-chlorophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione” is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of chlorophenyl and hydroxyphenyl groups, along with sulfur and nitrogen atoms integrated into its ring system. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “11-(4-chlorophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization reactions to form the tricyclic core. Common reagents used in these reactions include chlorinating agents, phenolic compounds, and sulfur-containing reagents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such complex compounds may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“11-(4-chlorophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione” can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the tricyclic core or the functional groups attached to it.

    Substitution: Halogen atoms like chlorine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Chemistry

In chemistry, “11-(4-chlorophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione” is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding tricyclic systems and their behavior in various chemical reactions.

Biology

Biologically, this compound may exhibit interesting activities due to its structural features. It could be investigated for potential antimicrobial, anticancer, or enzyme inhibitory properties.

Medicine

In medicine, derivatives of this compound might be explored for therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional group diversity.

Mechanism of Action

The mechanism by which “11-(4-chlorophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione” exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering cellular pathways, or inducing oxidative stress. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic systems with chlorophenyl and hydroxyphenyl groups, such as:

  • 11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
  • 11-(4-bromophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

Uniqueness

The uniqueness of “11-(4-chlorophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[73003,7]dodec-3(7)-ene-5,10,12-trione” lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C20H13ClN2O4S2

Molecular Weight

444.9 g/mol

IUPAC Name

11-(4-chlorophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

InChI

InChI=1S/C20H13ClN2O4S2/c21-10-3-5-11(6-4-10)23-18(25)14-13(9-1-7-12(24)8-2-9)15-17(22-20(27)29-15)28-16(14)19(23)26/h1-8,13-14,16,24H,(H,22,27)

InChI Key

SSAHOWUXRDKWJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)SC5=C2SC(=O)N5)O

Origin of Product

United States

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